2-Nitro-p-tolyl disulfide
Overview
Description
2-Nitro-p-tolyl disulfide is an organic compound with the molecular formula C14H12N2O4S2 . It is characterized by the presence of two nitrophenyl groups connected by a disulfide bond. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical and industrial applications.
Scientific Research Applications
2-Nitro-p-tolyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.
Biology: Employed in studies of protein folding and stability due to its ability to form disulfide bridges.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
Mode of Action
It has been suggested that the compound may undergo bond formation reactions triggered by tbuok . This process could potentially lead to various changes in the target molecules, affecting their function and activity .
Biochemical Pathways
The compound’s potential to participate in bond formation reactions suggests that it could influence a variety of biochemical processes
Result of Action
Given its potential for bond formation reactions, it may induce structural and functional changes in its target molecules
Action Environment
It’s known that external pressure can trigger conformational changes in similar disulfide compounds . This suggests that physical conditions could potentially affect the action of 2-Nitro-p-tolyl disulfide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(4-methyl-2-nitrophenyl) typically involves the oxidation of thiols. One common method is the reaction of 4-methyl-2-nitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is carried out in an appropriate solvent like acetic acid or ethanol under controlled temperature conditions to yield the desired disulfide compound.
Industrial Production Methods: In industrial settings, the production of disulfide, bis(4-methyl-2-nitrophenyl) may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: 2-Nitro-p-tolyl disulfide can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted nitrophenyl derivatives.
Comparison with Similar Compounds
- Disulfide, bis(2-methyl-4-nitrophenyl)
- Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl)
- Disulfide, bis(2-nitrophenyl)
Comparison: 2-Nitro-p-tolyl disulfide is unique due to the presence of the 4-methyl group, which can influence its reactivity and physical properties. Compared to disulfide, bis(2-methyl-4-nitrophenyl), the 4-methyl substitution may result in different steric and electronic effects, affecting the compound’s behavior in chemical reactions. The presence of the nitro group in the para position also distinguishes it from other disulfides, potentially altering its reactivity and applications.
Properties
IUPAC Name |
4-methyl-1-[(4-methyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-9-3-5-13(11(7-9)15(17)18)21-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTLEECRJWKPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067914 | |
Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35350-31-3 | |
Record name | Bis(4-methyl-2-nitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35350-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-methyl-2-nitrophenyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(4-methyl-2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Disulfanediylbis(4-methyl-2-nitrobenzene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-METHYL-2-NITROPHENYL) DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4PDJ3TV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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